molecular formula C26H25ClN2O5 B5254055 propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5254055
M. Wt: 480.9 g/mol
InChI Key: HGNDQIPXSAHXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid . The reaction is monitored using spectroscopic techniques such as FT-IR, NMR, and LCMS to confirm the structure and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of quinoline derivatives.

Scientific Research Applications

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, such as the presence of both nitro and chloro substituents, which contribute to its distinct chemical and biological properties. Its hexahydroquinoline core also differentiates it from other similar compounds, providing unique opportunities for research and application.

Biological Activity

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of Compound A, including its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological potential.

Synthesis and Characterization

Compound A can be synthesized through a multi-step process involving the reaction of substituted phenyl derivatives with specific carboxylic acid derivatives. The synthesis typically involves:

  • Formation of the hexahydroquinoline core through cyclization reactions.
  • Substitution reactions to introduce the chlorophenyl and nitrophenyl groups.
  • Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.

Biological Activity Overview

The biological activities of Compound A have been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Compound A has demonstrated significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Activity : Research indicates that Compound A exhibits selective cytotoxicity against certain cancer cell lines.
  • Antioxidant Activity : The compound shows potential as an antioxidant agent, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerReduced viability in Caco-2 and A549 cell lines
AntioxidantScavenging activity against DPPH radicals

Antimicrobial Activity

In vitro studies have demonstrated that Compound A exhibits potent antimicrobial activity. For instance, it has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of Compound A has been evaluated through assays such as MTT and colony formation tests. Notably:

  • In studies involving human colorectal adenocarcinoma (Caco-2) cells, Compound A significantly decreased cell viability by approximately 39.8% compared to untreated controls (p < 0.001).
  • In contrast, its effects on A549 lung cancer cells were less pronounced, indicating a selective action that may be beneficial for targeted cancer therapies.

Case Study: Caco-2 Cell Line

A detailed study on Caco-2 cells revealed that Compound A not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism where the compound both halts cell cycle progression and triggers programmed cell death.

Antioxidant Activity

The antioxidant capacity of Compound A was assessed using the DPPH radical scavenging method. Results indicated that it possesses significant antioxidant activity, outperforming some known antioxidants like ascorbic acid in certain assays. This property is crucial for its potential application in preventing oxidative stress-related diseases.

Properties

IUPAC Name

propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-14(2)34-26(31)23-15(3)28-21-12-18(16-4-8-19(27)9-5-16)13-22(30)25(21)24(23)17-6-10-20(11-7-17)29(32)33/h4-11,14,18,24,28H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNDQIPXSAHXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.